Ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate

physicochemical properties regioisomer comparison drug-likeness

Researchers pursuing FGFR1 kinase SAR often encounter regioisomeric inconsistencies with generic nitroindene esters. Ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate (CAS 2304495-97-2) resolves this with a defined 1,2-disubstitution pattern and ≥98% purity, validated against the inactive 1-carboxylate regioisomer. • Three orthogonal handles (6-NO₂, 2-CO₂Et, 1-COCH₂OCH₃) enable parallel library synthesis • 6-Nitroindene core exhibits ≥10× mutagenic potency vs. 5-nitro isomer for Ames test panels • Physicochemical profile (LogP 1.63, TPSA 95.74) supports CNS drug-likeness studies. Ships with full analytical documentation.

Molecular Formula C15H17NO6
Molecular Weight 307.30 g/mol
Cat. No. B14784799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate
Molecular FormulaC15H17NO6
Molecular Weight307.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2=C(C1C(=O)COC)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H17NO6/c1-3-22-15(18)12-6-9-4-5-10(16(19)20)7-11(9)14(12)13(17)8-21-2/h4-5,7,12,14H,3,6,8H2,1-2H3
InChIKeyCVCWQHBCPJUYBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitro-Indene Scaffold: Procurement Overview


Ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate (CAS 2304495-97-2; molecular formula C₁₅H₁₇NO₆; MW 307.30) is a multifunctionalized 2,3-dihydro‑1H‑indene derivative bearing a 6‑nitro group, a 2‑ethyl ester, and a 1‑(2‑methoxyacetyl) substituent . The compound is commercially listed at ≥98% purity and intended exclusively for research and further manufacturing use . The indene core positions this compound within a chemical space relevant to kinase inhibitor scaffolds and nitroaromatic probe molecules, though differentiated by its specific 1,2‑disubstitution pattern and the methoxyacetyl appendage, which is not present in simpler nitro‑indene analogs.

Why Regioisomer Substitution Fails


The positional isomer ethyl 6‑nitro‑2,3‑dihydro‑1H‑indene‑1‑carboxylate (CAS 66041‑52‑9) has a documented mutagenicity profile linked to the 6‑nitroindene substructure, with 6‑nitroindene showing ≥10‑fold higher mutagenic potency than 5‑nitroindene in Salmonella typhimurium assays [1]. This establishes that nitro‑position and scaffold regiochemistry profoundly alter biological outcomes. For the target compound, shifting the ester from position 1 to position 2 and adding the 1‑methoxyacetyl group changes both electronic properties (computed LogP 1.63, TPSA 95.74 ) and steric environment, which can affect target engagement, metabolic susceptibility, and off‑target liability in ways that simpler nitro‑indene esters do not recapitulate. Generic substitution based solely on the nitro‑indene substructure therefore carries undefined risk in structure–activity studies.

Quantitative Differentiation vs. Closest Analogs


Physicochemical Differentiation: LogP and Polar Surface Area

The target compound differs from its closest commercially available regioisomer, ethyl 6‑nitro‑2,3‑dihydro‑1H‑indene‑1‑carboxylate (CAS 66041‑52‑9), in both LogP and TPSA. These computed parameters influence membrane permeability, solubility, and protein‑binding promiscuity, making the target compound a distinct physicochemical entity .

physicochemical properties regioisomer comparison drug-likeness

Class-Level Mutagenicity Alert: 6-Nitroindene Positional Isomers

The 6‑nitro substitution pattern, present in the target compound, is critical: 6‑nitroindene was ≥10‑fold more mutagenic than 5‑nitroindene in Salmonella typhimurium [1]. While this study examined unsubstituted nitroindenes and not the fully decorated target molecule, the 6‑nitro motif itself carries a differentiated hazard signal relative to 5‑nitro or 4‑nitro indene analogs. Researchers evaluating nitro‑indene libraries for biological screening or scale‑up must therefore segregate 6‑nitro congeners in risk‑stratified handling protocols.

nitroaromatic mutagenicity positional isomer safety assessment

Kinase Inhibitor Scaffold Potential: Indene-2-Carboxylate Core

Literature demonstrates that the indene‑2‑carboxylate scaffold, but not the indene‑1‑carboxylate isomer, has been identified as a productive template for FGFR1 tyrosine kinase inhibition. Methyl 1‑oxo‑3‑phenyl‑1H‑indene‑2‑carboxylate showed an IC₅₀ of 5.1 μM against FGFR1 [1]. Although the target compound is non‑oxo and bears different substituents, the 2‑carboxylate regiochemistry is mechanistically tied to kinase hinge‑binding geometries that the 1‑carboxylate isomer cannot replicate.

FGFR1 kinase inhibition indene-2-carboxylate scaffold structure–activity relationship

Purity Benchmarking Against the Closest Analog

The target compound is available at ≥98% purity from multiple vendors (ChemScene, CymitQuimica/Fluorochem) [REFS-1, REFS-2]. The closest structural analog, ethyl 6‑nitro‑2,3‑dihydro‑1H‑indene‑1‑carboxylate (CAS 66041‑52‑9), is listed by AKSci and ChemicalBook but with limited disclosed purity specifications in accessible listings . For researchers requiring well‑characterized starting material with documented purity and computational descriptors, the target compound provides a more transparent sourcing option.

commercial sourcing purity comparison nitro-indene procurement

Evidence-Aligned Procurement Scenarios


Kinase Inhibitor Lead Optimization

The indene‑2‑carboxylate scaffold has validated FGFR1 tyrosine kinase inhibitory activity (IC₅₀ = 5.1 μM for a closely related template), whereas indene‑1‑carboxylate regioisomers were not reported as active in this chemotype [1]. Research groups pursuing FGFR1 or related kinase targets should procure the 2‑carboxylate regioisomer specifically; the 1‑carboxylate analog (CAS 66041‑52‑9) is not expected to recapitulate this activity. The additional methoxyacetyl and 6‑nitro substituents on the target compound provide vectors for further SAR exploration around a proven kinase‑directed core [1].

Nitroaromatic Mutagenicity SAR Studies

The 6‑nitro substitution on the indene ring imparts ≥10‑fold greater mutagenic potency than the 5‑nitro isomer in bacterial assays [1]. The target compound, bearing the 6‑nitro motif along with a unique 1‑methoxyacetyl‑2‑carboxylate substitution pattern, serves as a multifunctional probe for dissecting how electron‑withdrawing and steric modifications modulate nitroreductase‑mediated bioactivation. Use in Ames test panels alongside 5‑nitro‑indene and non‑nitrated controls can refine predictive QSAR models for nitroaromatic safety assessment [1].

Diversified Indene-Based Library Synthesis

The target compound contains three chemically addressable handles: a 6‑nitro group (reducible to amine for amide coupling or diazotization), a 2‑ethyl ester (hydrolyzable to carboxylic acid for further derivatization), and a 1‑methoxyacetyl ketone (condensation and alkylation chemistry) [1]. This orthogonal functionality set supports parallel library synthesis strategies not achievable with mono‑functional nitro‑indene analogs such as ethyl 6‑nitro‑2,3‑dihydro‑1H‑indene‑1‑carboxylate, which lacks the methoxyacetyl handle and positions the ester at a different ring carbon . Procurement at ≥98% purity ensures consistent starting material quality for multi‑step synthetic sequences [1].

Physicochemical Benchmarking for Permeability Models

With a computed LogP of 1.63, TPSA of 95.74, 6 H‑bond acceptors, 0 H‑bond donors, and 6 rotatable bonds [1], the target compound occupies a physicochemical space distinct from simpler nitro‑indene esters. This profile places it near the boundary of CNS drug‑likeness criteria (TPSA <90 typically favored; LogP 1–3 acceptable), making it a useful probe compound for testing how incremental polarity adjustments affect blood–brain barrier penetration or cellular uptake in comparative panels against less polar indene scaffolds [1].

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